molecular formula C6H12O2 B3382554 [1-(Methoxymethyl)cyclopropyl]methanol CAS No. 338455-22-4

[1-(Methoxymethyl)cyclopropyl]methanol

Cat. No.: B3382554
CAS No.: 338455-22-4
M. Wt: 116.16 g/mol
InChI Key: WGLFLXUUQCEVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Methoxymethyl)cyclopropyl]methanol: is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . It is characterized by a cyclopropyl ring substituted with a methoxymethyl group and a hydroxymethyl group. This compound is primarily used for research purposes and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methoxymethyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the hydroxyl group with the methoxymethyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(Methoxymethyl)cyclopropyl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various cyclopropyl-containing compounds .

Biology and Medicine: While specific biological and medicinal applications are not extensively documented, the compound’s structural features make it a potential candidate for studying the biological activity of cyclopropyl derivatives. It may be used in the development of pharmaceuticals and agrochemicals .

Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties, making it valuable in material science and polymer chemistry.

Mechanism of Action

The mechanism of action of [1-(Methoxymethyl)cyclopropyl]methanol is not well-documented in the literature. its chemical reactivity suggests that it may interact with various molecular targets through its functional groups. The methoxymethyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, potentially influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: [1-(Methoxymethyl)cyclopropyl]methanol is unique due to the presence of both methoxymethyl and hydroxymethyl groups on the cyclopropyl ring.

Properties

IUPAC Name

[1-(methoxymethyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-8-5-6(4-7)2-3-6/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLFLXUUQCEVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338455-22-4
Record name [1-(Methoxymethyl)cyclopropyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Methoxymethyl)cyclopropyl]methanol
Reactant of Route 2
[1-(Methoxymethyl)cyclopropyl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(Methoxymethyl)cyclopropyl]methanol
Reactant of Route 4
[1-(Methoxymethyl)cyclopropyl]methanol
Reactant of Route 5
[1-(Methoxymethyl)cyclopropyl]methanol
Reactant of Route 6
[1-(Methoxymethyl)cyclopropyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.